molecular formula C12H6F7N B12562687 Quinoline, 4-(heptafluoropropyl)- CAS No. 181059-73-4

Quinoline, 4-(heptafluoropropyl)-

Cat. No.: B12562687
CAS No.: 181059-73-4
M. Wt: 297.17 g/mol
InChI Key: TXGCMMCUEKXCAG-UHFFFAOYSA-N
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Description

Quinoline, 4-(heptafluoropropyl)- is a fluorinated quinoline derivative characterized by a heptafluoropropyl (-CF₂CF₂CF₃) substituent at the 4-position of the quinoline nucleus. This electron-withdrawing, highly lipophilic group significantly alters the compound's physicochemical and biological properties compared to non-fluorinated analogues. Synthesized via base-mediated reactions using trimethyl(heptafluoropropyl)silane, the compound is obtained in high yields (78–90%) under optimized conditions . Its structural uniqueness lies in the perfluorinated chain, which confers enhanced chemical stability and membrane permeability, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

181059-73-4

Molecular Formula

C12H6F7N

Molecular Weight

297.17 g/mol

IUPAC Name

4-(1,1,2,2,3,3,3-heptafluoropropyl)quinoline

InChI

InChI=1S/C12H6F7N/c13-10(14,11(15,16)12(17,18)19)8-5-6-20-9-4-2-1-3-7(8)9/h1-6H

InChI Key

TXGCMMCUEKXCAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Quinoline, 4-(heptafluoropropyl)-, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a carbonyl compound under acidic conditions . Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods: Industrial production of quinoline derivatives often involves large-scale synthesis using catalytic systems to enhance yield and efficiency. The use of microwave-assisted synthesis and solvent-free conditions has been explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Quinoline, 4-(heptafluoropropyl)-, like other quinoline derivatives, undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens or alkyl halides in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of quinoline derivatives can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroquinolines .

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Physicochemical Data

Compound Melting Point (°C) LogP (Predicted) Solubility Profile
Quinoline, 4-(heptafluoropropyl)- Not reported ~4.5 Low aqueous, high organic
4b (3-(2-hydroxyethyl)-6-methyl-2-phenylmethylquinoline) 129–130 ~2.8 Moderate in polar solvents
Efavirenz Related Compound C N/A ~3.7 Lipid-soluble
  • The heptafluoropropyl group drastically increases hydrophobicity (LogP ~4.5), reducing aqueous solubility but improving membrane permeability compared to hydroxyethyl or morpholino substituents (e.g., compounds in ) .

Spectroscopic and Analytical Data

  • 19F NMR/IR : Heptafluoropropyl derivatives exhibit distinct 19F NMR shifts (e.g., −146.4 ppm) and IR stretches (1144–1345 cm⁻¹ for C-F vibrations) , differing from trifluoromethyl (e.g., −62 ppm in ¹⁹F NMR) .
  • Mass Spectrometry : High-resolution MS confirms molecular ions at m/z 319.8 (experimental) vs. 320.0482 (calculated) for heptafluoropropyl derivatives .

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